molecular formula C17H14O B14481052 2-(Phenoxymethyl)naphthalene CAS No. 68299-58-1

2-(Phenoxymethyl)naphthalene

Cat. No.: B14481052
CAS No.: 68299-58-1
M. Wt: 234.29 g/mol
InChI Key: DXEYHDJPVYAZDI-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)naphthalene (CAS 68299-58-1) is an organic compound with the molecular formula C17H14O and a molecular weight of 234.29 g/mol . It belongs to the class of naphthalene derivatives, which are fused polycyclic aromatic hydrocarbons known to be valuable scaffolds in medicinal chemistry and drug discovery . Research into structurally similar naphthalene-based compounds has demonstrated significant biological potential. For instance, novel amide-coupled naphthalene scaffolds have shown excellent antibacterial and antifungal activities, with molecular docking studies indicating that such derivatives can effectively bind to bacterial proteins like RecA, a key target in antibacterial development . Furthermore, other naphthalene derivatives have been identified as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a key pathway in the cellular response to oxidative stress and a promising target for treating chronic inflammatory diseases . The phenoxymethyl moiety in its structure is a common feature in compounds with diverse bioactivities. This product is intended for research purposes as a chemical building block or reference standard in the investigation of new therapeutic agents. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68299-58-1

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

2-(phenoxymethyl)naphthalene

InChI

InChI=1S/C17H14O/c1-2-8-17(9-3-1)18-13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2

InChI Key

DXEYHDJPVYAZDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Phenoxymethyl Naphthalene Derivatives

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety

The naphthalene ring system is inherently more reactive towards electrophilic attack than benzene (B151609) due to its lower resonance energy. libretexts.org In 2-(phenoxymethyl)naphthalene, the phenoxymethyl (B101242) group acts as a deactivating substituent, yet directs incoming electrophiles to specific positions on the naphthalene nucleus. The orientation of substitution is a complex interplay of electronic and steric effects, and can be influenced by reaction conditions. libretexts.org

Generally, electrophilic substitution on naphthalene favors the 1-position (alpha-position) as it proceeds through a more stable carbocation intermediate. libretexts.orguomustansiriyah.edu.iq This intermediate benefits from resonance stabilization involving the adjacent benzene ring. However, the bulky phenoxymethyl substituent at the 2-position can sterically hinder attack at the adjacent 1- and 3-positions.

Key electrophilic aromatic substitution reactions include:

Nitration: Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), a mixture of nitro-substituted products can be expected, with substitution patterns influenced by the directing effect of the phenoxymethyl group.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst lead to the introduction of halogen atoms onto the naphthalene ring. uomustansiriyah.edu.iq

Friedel-Crafts Acylation: The introduction of an acyl group is typically achieved using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. uomustansiriyah.edu.iq The solvent can play a crucial role in determining the position of acylation on the naphthalene ring. uomustansiriyah.edu.iq For instance, in some naphthalene systems, using carbon disulfide as a solvent favors alpha-substitution, while nitrobenzene (B124822) favors beta-substitution. uomustansiriyah.edu.iq

Oxidative Transformations and Pathways

The this compound molecule presents several sites susceptible to oxidation. The naphthalene ring can be oxidized under vigorous conditions, potentially leading to the formation of phthalic anhydride derivatives. The methylene (B1212753) bridge is also a target for oxidation, which could lead to the formation of a ketone.

In a study on the oxidation of 2-methylnaphthalene (B46627) to menadione (B1676200) (2-methyl-1,4-naphthoquinone), various oxidizing agents have been employed, highlighting the susceptibility of the naphthalene core to oxidation. beilstein-journals.org While not directly studying this compound, this provides insight into potential oxidative pathways. For instance, the use of chromium(IV) oxide in glacial acetic acid has been reported for the oxidation of 2-methylnaphthalene. beilstein-journals.org

Furthermore, naphthalene itself has been shown to induce oxidative stress in biological systems, leading to lipid peroxidation and DNA damage. nih.gov This suggests that under certain conditions, the naphthalene moiety of this compound could participate in radical-mediated oxidative processes.

Reductive Processes and Derivative Formation

The naphthalene ring of this compound can undergo reduction under various conditions. Catalytic hydrogenation, typically using a noble metal catalyst such as palladium or platinum, can reduce one or both of the aromatic rings of the naphthalene system to yield tetralin or decalin derivatives, respectively. The specific product depends on the reaction conditions, including catalyst, temperature, and pressure.

Ether Cleavage and Hydrolysis Mechanisms (Acid- and Base-Catalyzed)

The ether linkage in this compound is a key reactive site, susceptible to cleavage under both acidic and basic conditions.

Acid-Catalyzed Cleavage:

Acid-catalyzed cleavage of ethers is a common reaction, typically proceeding via an SN1 or SN2 mechanism. wikipedia.orglibretexts.org The first step involves protonation of the ether oxygen by a strong acid, such as HI or HBr, to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

SN1 Mechanism: If the structure of the ether allows for the formation of a stable carbocation, the reaction will proceed through an SN1 pathway. wikipedia.orglibretexts.org In the case of this compound, cleavage could potentially form a relatively stable benzylic-type carbocation on the naphthylmethyl group. This carbocation would then be attacked by a nucleophile.

SN2 Mechanism: If a stable carbocation cannot be formed, the reaction follows an SN2 mechanism, where a nucleophile attacks the less sterically hindered carbon atom. wikipedia.orglibretexts.org For aryl alkyl ethers like this compound, the nucleophile will attack the alkyl carbon, leading to the formation of a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is not susceptible to SN1 or SN2 reactions. libretexts.orglibretexts.org

The choice of acid and reaction conditions can influence the reaction pathway and product distribution. nih.gov

Base-Catalyzed Cleavage:

While less common for simple ethers, cleavage can be induced by strongly basic agents, such as organolithium compounds. wikipedia.org This process typically involves deprotonation at a position alpha to the ether oxygen. wikipedia.org

Rearrangement Reactions (e.g., Claisen Rearrangement)

Aryl allyl ethers are known to undergo the Claisen rearrangement, a lookchem.comlookchem.com-sigmatropic rearrangement, upon heating. masterorganicchemistry.com While this compound is not an allyl ether, derivatives containing an allyloxy group on the naphthalene ring would be expected to undergo this transformation.

For instance, 2-cinnamyloxynaphthalene undergoes a Claisen rearrangement to yield 1-(1-phenylallyl)-2-naphthol. scirp.org The reaction proceeds through a cyclic transition state. scirp.org The solvent can influence the course of the reaction; in some cases, intermolecular processes can compete with the intramolecular Claisen rearrangement. scirp.org

In a related study, the Claisen rearrangement of 2-phenoxymethyl-1,4-naphthoquinone derivatives was observed upon treatment with trifluoroacetic acid, leading to the formation of 2-(4-hydroxybenzyl)-1,4-naphthoquinones. acs.org This highlights that under specific conditions, even a phenoxymethyl group can participate in rearrangement reactions.

Functional Group Interconversions of Phenoxymethyl Linkage

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com The phenoxymethyl linkage in this compound offers opportunities for such transformations.

For example, the ether linkage can be cleaved as discussed in section 3.4, yielding a hydroxymethylnaphthalene derivative and phenol. The resulting alcohol can then be further transformed. For instance, primary alcohols can be oxidized to aldehydes and then to carboxylic acids. solubilityofthings.com

Conversely, the phenoxymethyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of 2-bromomethylnaphthalene with phenol or sodium phenoxide would yield this compound. lookchem.com

Radical Reactions and Their Application in Synthesis

Radical reactions can provide alternative pathways for the transformation of this compound and its derivatives. For example, naphthylmethyl phenyl ethers have been shown to react with sodium thiophenolate under photochemical stimulation, resulting in the replacement of the phenoxy group via an anion-radical mechanism. lookchem.com

In another example, the Kochi-Anderson radical decarboxylation has been used to synthesize 3-phenoxymethylmenadione derivatives. nih.gov This reaction involves the radical decarboxylation of a carboxylic acid and subsequent addition to menadione. nih.gov

Furthermore, the palladium(II)-catalyzed reaction of 2-phenoxymethyl-1,4-naphthoquinone can lead to the formation of a spirocyclic product, 2H,3′H-spiro[benzofuran-3,2′-naphthalene]-1′,4′-dione. acs.org While the exact mechanism is complex, it highlights the potential for metal-catalyzed radical-type transformations.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analysis

The FT-IR spectrum is characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. vscht.czresearchgate.net The carbon-carbon stretching vibrations within the naphthalene (B1677914) and phenyl rings typically give rise to a series of sharp bands in the 1600-1400 cm⁻¹ range. vscht.cz One of the most diagnostic features for this molecule is the asymmetric C-O-C stretching of the aryl ether linkage, which is anticipated to produce a strong band in the 1270-1230 cm⁻¹ region. The corresponding symmetric C-O-C stretch is expected around 1050-1010 cm⁻¹. orgchemboulder.com Out-of-plane C-H bending vibrations for the substituted aromatic rings would result in strong bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern. vscht.cz

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. scispace.comyoutube.com The Raman spectrum of 2-(Phenoxymethyl)naphthalene would prominently feature the symmetric vibrations of the aromatic rings. The C-C ring stretching modes are typically strong in the Raman spectrum. The low-frequency region of the Raman spectrum provides information about the lattice modes of the crystalline material, which are related to the collective vibrations of the molecules in the crystal lattice. youtube.com

Table 4.1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique
Aromatic C-H Stretch 3100-3000 FT-IR, FT-Raman
Aromatic C=C Stretch 1600-1400 FT-IR, FT-Raman
Asymmetric C-O-C Stretch 1270-1230 FT-IR
Symmetric C-O-C Stretch 1050-1010 FT-Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound displays a complex set of signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the -CH₂- group linking the naphthalene and phenoxy moieties would appear as a characteristic singlet further upfield, typically around δ 5.2 ppm. The distinct electronic environments of the protons on the naphthalene and phenyl rings lead to a series of multiplets. Protons on the naphthalene ring system are generally observed at lower field compared to those on the phenyl ring due to the more extensive π-electron system of naphthalene.

Table 4.2.1: ¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H 7.829 Multiplet J(A,J)=8.8
Aromatic H 7.818 Multiplet
Aromatic H 7.694 Multiplet
Aromatic H 7.445 Multiplet
Aromatic H 7.40 Multiplet
Aromatic H 7.36 Multiplet
Aromatic H 7.312 Multiplet J(G,J)=2.4
Aromatic H 7.265 Multiplet
Aromatic H 7.139 Multiplet

Note: Specific assignment of each multiplet to a particular proton requires advanced 2D NMR techniques.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for the carbons of the naphthalene ring, the phenyl ring, and the methylene bridge. The carbons of the naphthalene ring typically resonate between δ 110 and 135 ppm. The carbon atom attached to the oxygen (C2 of the naphthalene ring) would be shifted downfield. The quaternary carbons of the naphthalene ring system would also show distinct signals. The carbons of the phenyl ring would appear in a similar region, with the oxygen-attached carbon being the most downfield. The methylene carbon (-CH₂-) would give a signal in the aliphatic region, typically around δ 70 ppm.

Table 4.2.2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ ppm)
158.5
153.2
134.5
131.8
129.8
129.5
128.9
127.8
126.9
126.6
124.3
121.7
119.5
116.4
115.1
107.5

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the π → π* transitions of the naphthalene and phenyl chromophores. scholarsresearchlibrary.comlibretexts.org Naphthalene itself exhibits a strong absorption band around 220 nm and a series of weaker, structured bands between 250 and 300 nm. researchgate.netphotochemcad.com The presence of the phenoxymethyl (B101242) substituent is expected to cause a slight bathochromic (red) shift of these absorption bands due to the extension of the conjugated system through the oxygen atom's lone pairs. The most intense absorptions are associated with transitions to higher energy excited states, while the longer wavelength absorptions correspond to transitions to the lowest energy excited state. libretexts.orgresearchgate.net

Table 4.3: Expected UV-Vis Absorption Bands for this compound

Wavelength (λmax) Electronic Transition Chromophore
~225 nm π → π* Naphthalene/Phenyl
~275 nm π → π* Naphthalene

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molecular weight: 234.29 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 234. libretexts.org

The fragmentation of aromatic ethers is well-documented. whitman.edublogspot.com The primary fragmentation pathway involves the cleavage of the ether bond. Two main fragmentation routes are expected:

Cleavage of the C-O bond to lose a phenoxy radical (•OPh, mass = 93), resulting in a naphthylmethyl cation at m/z 141. This is often a major fragment.

Cleavage of the other C-O bond to lose a naphthylmethyl radical (•CH₂C₁₀H₇, mass = 141), leading to a phenoxy cation at m/z 93.

Further fragmentation of the naphthylmethyl cation (m/z 141) can lead to the loss of a hydrogen molecule to form an ion at m/z 139, or rearrangement and loss of acetylene (B1199291) to give an ion at m/z 115. The phenyl cation (from the phenoxy group) can also be observed at m/z 77.

Table 4.4: Expected Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion
234 [C₁₇H₁₄O]⁺ (Molecular Ion)
141 [C₁₁H₉]⁺ (Naphthylmethyl cation)
115 [C₉H₇]⁺ (Fragment from naphthylmethyl)
93 [C₆H₅O]⁺ (Phenoxy cation)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

A search of the current literature indicates that the single-crystal X-ray structure of this compound has not yet been reported. If such a study were to be conducted, it would provide invaluable information. For instance, it would reveal the dihedral angle between the naphthalene and phenyl rings, which is a key conformational feature. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the supramolecular architecture of the compound in the solid state. This information is critical for understanding its physical properties and for materials science applications.

Chromatographic Methods: Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC)

Detailed experimental data, including retention times, elution volumes, and specific conditions for the separation and analysis of this compound using GPC and HPLC, have not been reported in the surveyed scientific literature. Consequently, data tables and specific research findings related to the chromatographic behavior of this particular compound cannot be provided at this time.

While GPC is a widely used technique for determining the molecular weight distribution of polymers and HPLC is a standard method for the separation, identification, and quantification of individual components in a mixture, the application of these techniques to this compound has not been specifically documented in available research.

Therefore, the following data tables remain unpopulated due to the absence of empirical data in the accessible literature.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

Parameter Value
Column Data Not Available
Mobile Phase Data Not Available
Flow Rate Data Not Available
Detection Wavelength Data Not Available
Retention Time Data Not Available
Injection Volume Data Not Available

| Column Temperature | Data Not Available |

Table 2: Hypothetical GPC Parameters for this compound Analysis

Parameter Value
Column Data Not Available
Mobile Phase Data Not Available
Flow Rate Data Not Available
Detector Data Not Available
Calibration Standard Data Not Available
Number-Average Molecular Weight (Mn) Data Not Available
Weight-Average Molecular Weight (Mw) Data Not Available

| Polydispersity Index (PDI) | Data Not Available |

Further research and publication in peer-reviewed journals are necessary to establish the specific chromatographic characteristics of this compound.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation papers focused solely on the chemical compound “this compound.” Detailed research findings, data tables, and specific analyses pertaining to its molecular geometry, electronic structure, and reactivity indices derived from Density Functional Theory (DFT) or other quantum chemical methods are not present in the public domain.

General theoretical concepts and computational methodologies that would be applied to study this molecule are well-established. For instance, DFT is a standard method for geometry optimization and calculating electronic properties, Frontier Molecular Orbital (FMO) theory is used to analyze reactivity, and Molecular Electrostatic Potential (MEP) maps help in visualizing charge distribution. However, the application of these methods to the specific molecule this compound, and the resulting data, have not been published.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, while strictly adhering to the specified outline for "this compound." To do so would require fabricating data that does not exist in scientific literature.

Computational and Theoretical Investigations

Quantum Chemical Descriptors and Reactivity Indices

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to interpret electronic wavefunctions in terms of localized chemical concepts like bonds, lone pairs, and intermolecular interactions. wikipedia.orgq-chem.com For 2-(phenoxymethyl)naphthalene, an NBO analysis would provide a detailed picture of the electron density distribution and the stabilizing interactions within the molecule.

Key findings from a hypothetical NBO analysis would likely include:

Intramolecular Charge Transfer: Significant delocalization of electron density from the oxygen lone pairs (n(O)) to the π* antibonding orbitals of the aromatic rings (C-C). This interaction is crucial for the molecule's conformational stability and electronic properties.

Hybridization: The analysis would confirm the sp² hybridization of the carbon atoms in the aromatic rings and the approximate sp³ hybridization of the methylene (B1212753) bridge carbon, along with the hybridization of the ether oxygen.

Natural Population Analysis: This provides natural atomic charges, offering insight into the electrostatic potential of the molecule. The oxygen atom would be expected to carry a significant negative charge, while the adjacent carbon atoms and aromatic protons would be more electropositive.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for this compound This table presents hypothetical data typical for this type of analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) Oπ* (Caromatic-Caromatic)5.8n → π
LP (2) Oσ (Cmethylene-Cnaphthyl)2.1n → σ
π (Cnaphthyl-Cnaphthyl)π (Cnaphthyl-Cnaphthyl)22.5π → π
π (Cphenyl-Cphenyl)π (Cphenyl-Cphenyl)20.1π → π*

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). growingscience.comnih.gov By applying TD-DFT, one can calculate the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the electronic transitions. researchgate.net

For this compound, TD-DFT calculations would help identify the nature of its electronic transitions. The primary absorptions in the UV region are expected to arise from π → π* transitions within the naphthalene (B1677914) and phenyl chromophores. The calculations would likely be performed using a hybrid functional, such as B3LYP or PBE0, which often provide a good balance between accuracy and computational cost for organic molecules. researchgate.netru.nl

A theoretical UV-Vis spectrum could be simulated, showing the main absorption bands. Analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the charge transfer characteristics of the excitations. growingscience.com

Table 2: Predicted Electronic Transitions of this compound using TD-DFT This table presents hypothetical data typical for TD-DFT calculations on aromatic ethers.

TransitionWavelength (λmax) (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
S0 → S12854.350.12HOMO → LUMO
S0 → S22704.590.45HOMO-1 → LUMO
S0 → S32305.390.88HOMO → LUMO+1

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.govnih.gov It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). nih.gov Plotting the RDG against the electron density reveals regions of non-covalent interactions, which can be color-mapped to indicate their nature and strength.

An NCI analysis of this compound would primarily reveal intramolecular interactions. These would appear as surfaces between atoms that are close in space but not directly bonded.

Van der Waals Interactions: Broad, greenish surfaces in the NCI plot would indicate weak, delocalized van der Waals forces, particularly within the plane of the aromatic rings and between the two aromatic systems.

Steric Repulsion: Reddish-colored regions might appear between sterically hindered atoms, indicating repulsive interactions that influence the molecule's preferred conformation.

Weak Hydrogen Bonds: Blueish surfaces could indicate weak C-H···O or C-H···π interactions, which contribute to stabilizing the three-dimensional structure of the molecule.

This analysis provides crucial insights into the forces that govern the molecule's conformational preferences and its potential for interacting with other molecules in a condensed phase. rsc.org

Theoretical Studies of Molecular Interactions and Complexation

Theoretical studies can be employed to understand how this compound interacts with other chemical species, such as metal ions, host molecules, or other aromatic systems. These studies often use density functional theory (DFT) to calculate interaction energies, geometries of complexes, and changes in electronic structure upon complexation. nih.gov

For an aromatic ether like this compound, potential interactions of interest include:

π-π Stacking: Investigations could model the formation of dimers or aggregates, where the naphthalene and phenyl rings stack on top of each other. researchgate.net Calculations would determine the most stable stacking arrangement (e.g., parallel-displaced or T-shaped) and the binding energy, which is dominated by dispersion forces. nih.gov

Cation-π Interactions: The electron-rich aromatic rings are capable of binding with cations. Theoretical models could predict the binding affinity and preferred binding sites for various metal ions.

Host-Guest Complexation: The molecule could act as a guest within a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. Computational modeling would elucidate the geometry of the inclusion complex and the thermodynamic driving forces for its formation.

These theoretical investigations are vital for understanding the supramolecular chemistry of this compound and predicting its behavior in different chemical environments. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry provides a framework for predicting the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. nasa.gov The key NLO parameters, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using quantum mechanical methods like DFT. nih.govanalis.com.my

Molecules with significant intramolecular charge transfer characteristics often exhibit large NLO responses. analis.com.my For this compound, the presence of the electron-donating ether group connected to the extensive π-conjugated system of the aromatic rings suggests it could possess notable NLO properties.

Theoretical predictions would involve:

Geometry Optimization: Obtaining the minimum energy structure of the molecule.

Property Calculation: Computing the dipole moment, polarizability, and hyperpolarizability tensors using a suitable level of theory (e.g., B3LYP or CAM-B3LYP). mdpi.com

The magnitude of the first hyperpolarizability (βtot) is a primary indicator of second-order NLO activity. A large βtot value suggests that the material could be effective for applications like second-harmonic generation. mdpi.com

Table 3: Predicted NLO Properties of this compound This table presents hypothetical data typical for NLO predictions on similar aromatic compounds.

PropertyCalculated ValueUnits
Dipole Moment (μ)2.15Debye
Mean Polarizability (α)185.4a.u.
Total First Hyperpolarizability (βtot)350.2x 10-30 esu

Research on Derivatives and Analogues of 2 Phenoxymethyl Naphthalene

Structural Variations of the Phenoxy Moiety

Modifications to the phenoxy group of 2-(phenoxymethyl)naphthalene have been a key area of investigation. These variations are often aimed at altering the electronic properties, solubility, and biological activity of the parent compound.

In a study focused on developing inhibitors for the Keap1-Nrf2 protein-protein interaction, researchers synthesized a series of compounds with substitutions on the phenoxy group. nih.gov Specifically, a compound with a 2-phenoxymethyl substitution was prepared, demonstrating the feasibility of modifying this part of the molecule to achieve desired biological effects. nih.gov The synthesis involved several steps, including reduction, mesylation, and substitution with phenol (B47542) to introduce the phenoxy group. nih.gov

The following table summarizes some of the key findings related to structural variations of the phenoxy moiety:

ModificationResulting Property/ApplicationReference
Introduction of electron-donating groupsEnhanced solubility and bioactivity
Introduction of electron-withdrawing groupsTuned electronic properties
2-Phenoxymethyl substitutionInhibition of Keap1-Nrf2 protein-protein interaction nih.gov

Substituent Effects on the Naphthalene (B1677914) Ring

The strategic placement of substituents on the naphthalene ring of this compound and its analogues has been shown to have a profound impact on their chemical and physical properties. These modifications can influence everything from the molecule's reactivity to its potential use in various applications.

Research has shown that the introduction of different functional groups onto the naphthalene core can significantly alter the molecule's biological activity. For example, studies on naphthalene-substituted triazole spirodienones have demonstrated that these derivatives exhibit potent antiproliferative activity against various cancer cell lines. nih.gov The naphthalene moiety in these compounds was found to be a good substitute for a benzene (B151609) ring, improving both chemical and metabolic stability while retaining pharmacological activity. nih.gov

Furthermore, the position of substituents on the naphthalene ring is crucial. In a study on inhibitors of the Keap1-Nrf2 protein-protein interaction, it was found that a 2-substituted naphthalene analogue displayed different activity compared to its 1-substituted counterpart. nih.gov This highlights the importance of regiochemistry in the design of new naphthalene-based compounds.

The electronic effects of substituents on the naphthalene ring have also been a subject of study. The dissociation constants of aminonaphthalene monosulphonic acids have been measured to understand the influence of substituents on the electronic properties of the naphthalene system. rsc.org

Below is a table summarizing the effects of various substituents on the naphthalene ring:

Substituent/ModificationEffectReference
Triazole spirodienonePotent antiproliferative activity nih.gov
2-substitution vs. 1-substitutionAltered biological activity nih.gov
Amino and sulphonic acid groupsChanges in dissociation constants rsc.org
Chloro, hydroxo, dimethylamino groupsEffective antimicrobial agents researchgate.net
Carboxamido group at N-1 of pyrazolineSubstantial contribution to antimicrobial activity researchgate.net

Oligomeric and Polymeric Naphthalene Ether Architectures (e.g., Poly(aryl ether sulfone)s, Poly(arylene ether ketone)s)

The incorporation of the this compound moiety into oligomeric and polymeric structures has led to the development of advanced materials with exceptional thermal and mechanical properties. Poly(aryl ether sulfone)s (PAES) and poly(arylene ether ketone)s (PAEK) containing naphthalene units are particularly noteworthy.

These polymers are typically synthesized through nucleophilic displacement reactions, where dihalogenated naphthalene monomers are reacted with aromatic bisphenates. researchgate.net The resulting polymers often exhibit high glass transition temperatures (Tg) and excellent thermal stability, with 10% weight loss temperatures exceeding 430°C. researchgate.net The introduction of naphthalene units into the polymer backbone has been shown to enhance π-π interactions, leading to improved physical properties and better hydrophilic-hydrophobic phase separation in block copolymers. mdpi.com

For example, a series of poly(aryl ether sulfone)s containing naphthalene rings, synthesized from 1,5- and 2,7-bis-(4-fluorosulfonyl)naphthalene isomers, displayed glass transition temperatures between 220 and 236 °C. researchgate.net Similarly, poly(arylene ether ketone)s synthesized from 1,8-bis(4-fluorobenzoyl)naphthalene showed high glass transition temperatures ranging from 214 to 270°C and 5% weight loss temperatures above 476°C. researchgate.net

The table below provides an overview of the properties of some naphthalene-containing polymers:

Polymer TypeMonomersKey PropertiesReference
Poly(aryl ether sulfone)1,5- and 2,7-bis-(4-fluorosulfonyl)naphthalene, various diphenolsHigh Tg (220-236 °C), good thermal stability (>423 °C) researchgate.net
Poly(arylene ether ketone)1,8-bis(4-fluorobenzoyl)naphthalene, aromatic bisphenolsHigh Tg (214-270 °C), high thermal stability (>476 °C) researchgate.net
Poly(arylene ether ketone) copolymers4,4′-difluorobenzophenone, hydroquinone, 1,5-dihydroxynaphthaleneTunable thermal properties researchgate.net
Naphthalene-based poly(arylene ether ketone) anion exchange membranesMethylated polymers, diquaternary-ammonium groupHigh ionic conductivity (>10-2 S cm-1 at RT), excellent dimensional stability rsc.org
Side-chain-type quaternized naphthalene-based poly(arylene ether ketone)sQuaternary ammonium (B1175870) groups, phosphoric acidHigh thermal stability, high Tg (>228 °C), high tensile strength (>72 MPa) rsc.org
Multi-block copolymersSulfonated poly(p-phenylene), naphthalene-containing poly(arylene ether ketone)Improved tensile strength and elongation mdpi.com

Naphthalene-Based Macrocycles: Crown Ethers and Related Structures

Naphthalene units have been incorporated into macrocyclic structures, such as crown ethers, to create hosts capable of recognizing and binding specific guest molecules. sioc-journal.cnwikipedia.org These macrocycles often exhibit unique photophysical properties and have potential applications in sensing and supramolecular chemistry.

A novel naphthalene-based crown ether was synthesized by the etherification of 2,7-dihydroxynaphthalene (B41206) with 8-tosyloxy-3,6-dioxaoctanol. sioc-journal.cn The resulting dinaphtho epfl.chcrown-8 was found to be an efficient host for the complexation of paraquat (B189505) derivatives. sioc-journal.cn The crystal structure of this macrocycle revealed a Z-like central cavity with dimensions of approximately 8.2 Å × 12.0 Å. sioc-journal.cn

The self-assembly of naphthalene diimide (NDI) derivatives modified with benzo-21-crown-7 (B12120596) ethers has also been investigated. nih.gov These conjugates exhibit interesting self-assembly behavior in aqueous medium, driven by the hydrophilic nature of the crown ether. nih.gov

Furthermore, the combination of naphthalene diimide and crown ethers has been used to construct nih.govcatenanes, which are interlocked molecular architectures. acs.org These systems can exhibit reversible switching behavior, where the crown ether macrocycle moves between different positions on the larger ring in response to external stimuli. acs.org

The following table summarizes some examples of naphthalene-based macrocycles:

Macrocycle TypeBuilding BlocksKey FeaturesReference
Dinaphtho epfl.chcrown-82,7-dihydroxynaphthalene, tri(ethylene glycol)Efficient host for paraquat derivatives, Z-like cavity sioc-journal.cn
Naphthalene diimide-crown ether conjugatesNaphthalene diimide, benzo-21-crown-7Self-assembly in aqueous medium nih.gov
nih.govCatenanesNaphthalenediimide, crown ethersReversible molecular switching acs.org
Water-soluble naphthalene-based macrocycleNaphthalene unit, carboxylato groupsHost-guest properties researchgate.net

Hybrid Naphthalene Scaffolds with Diverse Heterocyclic Systems (e.g., Naphthoquinones, Diimides, Pyrans)

The fusion of the naphthalene scaffold with various heterocyclic systems has emerged as a powerful strategy for creating novel hybrid molecules with a wide range of biological activities and material properties. nih.govrsc.orgresearchgate.net These hybrid structures often exhibit synergistic effects, where the combined molecule possesses enhanced or entirely new functionalities compared to its individual components.

Naphthoquinones

Naphthoquinones, which are derivatives of naphthalene with a dione (B5365651) system, are a prominent class of compounds that have been extensively studied. mdpi.commdpi.com The introduction of a phenoxymethyl (B101242) group to the naphthoquinone core has been explored in the development of new therapeutic agents. For example, 3-phenoxymethyl menadione (B1676200) derivatives have been identified as a novel series of antischistosomal compounds that act as potent inhibitors of Schistosoma mansoni thioredoxin-glutathione reductase (SmTGR). nih.gov

Diimides

Naphthalene diimides (NDIs) are another important class of naphthalene-based heterocycles. acs.orgwikipedia.org These compounds are known for their electron-accepting properties and their ability to self-assemble into ordered structures. nih.gov The linkage between the naphthalene core and the imide functionality can have a significant impact on the photophysical properties of the molecule. For instance, NDIs with a carbonate linkage have been shown to exhibit an unusually red-shifted excimer emission compared to those with an ether linkage, indicating a difference in their molecular organization. nih.gov

Pyrans

The combination of naphthalene and pyran rings has also yielded promising results. rsc.orgsemanticscholar.org In a study on novel naphthalene-heterocycle hybrids, the formation of a ternary hybrid containing naphthalene, pyran, and pyrazole (B372694) moieties was found to be crucial for achieving high selectivity in certain biological assays. rsc.orgsemanticscholar.org Naphthalene-pyran hybrids have also been investigated for their antitumor activities. researchgate.netrsc.org

The table below provides a summary of some hybrid naphthalene scaffolds:

Heterocyclic SystemKey FindingsReference
Naphthoquinones3-Phenoxymethyl menadiones as antischistosomal agents nih.gov
DiimidesCarbonate linkage leads to red-shifted excimer emission nih.gov
PyransTernary hybrids with pyrazole show high selectivity rsc.orgsemanticscholar.org
Various heterocycles (nicotinonitrile, pyrazole, etc.)Potent antitumor, anti-inflammatory, and antituberculosis activities nih.govrsc.orgresearchgate.net

Isotopically Labeled Naphthalene Ethers in Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and understanding complex biological and chemical processes. The use of isotopically labeled naphthalene ethers, including those related to this compound, has provided crucial insights into various transformations.

One area where isotopic labeling has been particularly useful is in the study of C-O bond hydrogenolysis catalyzed by nickel. nih.gov Mechanistic investigations using isotopically labeled substrates have helped to confirm that the reaction proceeds via a β-H elimination from a nickel alkoxide intermediate, rather than through the direct cleavage of the Ni-O bond by H₂. nih.gov

Furthermore, the development of methods for synthesizing isotopically labeled naphthalene derivatives is an active area of research. nih.gov For example, a strategy for the synthesis of ¹³C-labeled naphthalenes has been developed using ¹³CH₃PPh₃I as a commercially available ¹³C source. nih.gov This method allows for the site-specific incorporation of the isotope, which is essential for detailed mechanistic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The use of ¹⁸O-labeled naphthalene endoperoxides as a source of singlet oxygen has also been reported. researchgate.net These compounds can be used to study the reactions of singlet oxygen with biological molecules, providing a clean and controlled method for generating this reactive oxygen species. researchgate.net

The following table highlights some of the applications of isotopically labeled naphthalene ethers in mechanistic studies:

IsotopeApplicationKey FindingReference
DeuteriumNi-catalyzed C-O bond hydrogenolysisMechanism involves β-H elimination from a nickel alkoxide nih.gov
¹³CSynthesis of labeled naphthalenesEnables detailed mechanistic studies by NMR nih.gov
¹⁸ONaphthalene endoperoxides as singlet oxygen sourceAllows for the study of singlet oxygen reactions with biomolecules researchgate.net

Applications in Advanced Materials Science and Organic Synthesis

Development of Organic Materials with Tailored Optical Properties

The naphthalene (B1677914) scaffold is a fundamental building block for a wide range of organic materials prized for their optical characteristics. Its derivatives are integral to the development of materials that interact with light in specific, controllable ways.

Calamitic, or rod-shaped, molecules are known to form liquid crystal phases, and the naphthalene unit is a common component in the rigid core of these structures. mdpi.com Research into 2,6-disubstituted naphthalene derivatives has demonstrated their potential to exhibit mesogenic behavior. For instance, a family of 2,6-di(4'-n-alkoxybenzoyloxy)naphthalene compounds has been synthesized and studied, revealing the formation of nematic and smectic C phases. sfu.ca The transition temperatures and the type of liquid crystal phase are highly dependent on the length of the terminal alkoxy chains. sfu.ca

Similarly, dialkyl derivatives of 2-phenylnaphthalene (B165426) have been shown to exhibit smectic mesophases (Smectic A, B, and E) at low temperatures, with some phases extending below ambient temperature. tandfonline.com These studies highlight that the 2-substituted naphthalene core is a viable structural element for creating materials with liquid crystalline properties. The combination of a rigid naphthalene core with flexible side chains, such as the phenoxymethyl (B101242) group in 2-(phenoxymethyl)naphthalene, is a key design principle for achieving the molecular ordering required for mesophase formation. bohrium.comresearchgate.net The specific geometry and flexibility of the ether linkage in this compound could influence the packing of molecules and, consequently, the stability and temperature range of potential liquid crystal phases. researchgate.net

Table 1: Mesophase Behavior of Selected Naphthalene Derivatives
Compound StructureObserved MesophasesKey FindingsReference
2,6-di(4'-n-alkoxybenzoyloxy)naphthaleneNematic, Smectic CLonger alkyl chains promote the formation of smectic C phases at lower temperatures. sfu.ca
2-(4′-octylphenyl)-6-butylnaphthaleneSmectic A, Smectic B, Smectic EExhibits fast electronic transport of positive carriers (hole mobility > 10⁻² cm²/Vs) in the Smectic E phase. tandfonline.com
Naphthalene-based Epoxy ResinsThermotropic SmecticThe rigid, symmetric structure of naphthalene lowers the liquid crystal transition temperature and enhances thermal stability. wiley.com

Naphthalene derivatives are a cornerstone in the field of fluorescent materials, finding use as biological labels, sensors, and components in light-harvesting systems. researchgate.net While unsubstituted naphthalene is weakly fluorescent, the introduction of substituent groups can significantly enhance its emissive properties. researchgate.net This enhancement is often attributed to an Intramolecular Charge Transfer (ICT) mechanism, particularly when electron-donating and electron-accepting groups are attached to the naphthalene ring. researchgate.net

The photophysical properties of naphthalene derivatives are highly tunable. For example, studies on silyl-substituted naphthalenes show that the introduction of silyl (B83357) groups causes a bathochromic (red) shift in absorption maxima and an increase in fluorescence intensity. mdpi.com The phenoxymethyl group in this compound contains an oxygen atom with lone pairs of electrons, which can act as an electron-donating group, potentially influencing the electronic transitions within the naphthalene core. Research on related structures, such as naphthalene-bridged disilanes, has shown that these compounds can form excited-state dimers (excimers) in non-polar solvents, leading to distinct, broad emission bands at longer wavelengths. nih.govresearchgate.net The specific substitution pattern and the interaction between the phenoxy and naphthalene moieties would dictate the luminescent behavior of this compound, making it a candidate for developing new fluorophores. researchgate.netnih.govacs.org

Table 2: Photophysical Properties of Naphthalene-Based Compounds
Compound TypeKey Photophysical PropertyUnderlying Mechanism/ObservationReference
Naphthalene with Donor/Acceptor GroupsSignificantly increased fluorescenceIntramolecular Charge Transfer (ICT) is enhanced. researchgate.net
1- and 1,4-Silyl-Substituted NaphthalenesBathochromic shift and increased fluorescence intensitySilyl groups extend the conjugation and influence electronic transitions. mdpi.com
Naphthalene Bridged DisilanesFormation of excimers in non-polar solventsInteraction between an excited monomer and a ground-state monomer leads to a new emission band. nih.gov
Schiff base naphthalene derivative'Turn-on' fluorescence for Al³⁺ detectionThe compound exhibits high selectivity and sensitivity for aluminum ions in aqueous solution. nih.gov

In the realm of organic electronics, naphthalene-based materials are crucial for the development of Organic Light-Emitting Diodes (OLEDs), especially for achieving efficient blue emission. mdpi.comnih.gov The wide bandgap of the naphthalene unit makes it a suitable building block for blue-emitting polymers and small molecules. mdpi.com For instance, copolymers based on 1,4-naphthalene have been designed and synthesized, demonstrating their potential as guest materials in PVK-host-based OLEDs for blue-color emission. mdpi.comnih.gov

Small molecules such as 1,4-(Dinaphthalen-2-yl)-naphthalene (DNN) have been used as the emitting layer in non-doped OLEDs, achieving deep-blue emission close to the NTSC standard. researchgate.net Furthermore, the naphthalene scaffold can serve as an electron-accepting component in donor-acceptor type emitters for Thermally Activated Delayed Fluorescence (TADF). A notable example is a phenoxazine-naphthalene emitter, which, when used in an OLED, yielded a device with an external quantum efficiency (EQE) of 11% and green emission. rsc.org Naphthalene derivatives end-capped with diphenylamino-fluorene groups have also been successfully used as blue-emitting materials, achieving good efficiency and color purity. nih.gov The structure of this compound, combining the electronically active naphthalene core with a phenoxy substituent, represents a basic framework that could be incorporated into more complex designs for OLED emitters or host materials. rsc.org

Electron Acceptor Systems in Organic Electronics (e.g., Naphthalene Diimides)

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors, valued for their strong electron-accepting capabilities, high electron mobility, and excellent chemical and thermal stability. google.comresearchgate.net Their properties make them ideal for applications in organic field-effect transistors (OFETs) and as electron acceptors in organic solar cells. google.comresearchgate.net

The synthesis of NDIs typically involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines. acs.org This straightforward synthetic route allows for the easy introduction of various functional groups at the imide nitrogen positions, which in turn modulates the material's solubility, molecular packing, and electronic properties. researchgate.netacs.org While this compound itself is not an NDI, the naphthalene core is the fundamental electron-deficient unit that enables the acceptor properties of the entire NDI class. The development of asymmetric NDIs, where two different amines are used, allows for even finer control over the molecule's properties, although their synthesis is more complex. acs.orgnih.gov The extensive research into NDIs demonstrates the utility of the naphthalene framework in creating robust electron acceptor systems for organic electronics. nih.govsioc-journal.cn

Building Blocks and Intermediates in Complex Organic Synthesis

The naphthalene ring is a common structural motif in many complex organic molecules and serves as a versatile starting point for the synthesis of more elaborate structures.

Polycyclic Aromatic Hydrocarbons (PAHs) are molecules composed of multiple fused aromatic rings. nih.gov The synthesis of larger PAHs often relies on building upon smaller aromatic units like benzene (B151609) or naphthalene. nih.govwiley.com Naphthalene can serve as a key precursor in reactions that extend its aromatic system. One established method is the Hydrogen Abstraction-C2H2 Addition (HACA) mechanism, where acetylene (B1199291) molecules are sequentially added to a naphthalene radical to build new rings. nih.gov However, studies show this pathway can preferentially lead to cyclopentafused PAHs. nih.gov

A different and efficient route is the Phenyl-Addition/dehydroCyclization (PAC) mechanism. wiley.com In this process, a phenyl radical adds to the naphthalene core, and the resulting intermediate undergoes intramolecular cyclization and hydrogen loss to form a larger PAH, such as fluoranthene. wiley.com Furthermore, the reaction of a 2-naphthyl radical (which could be conceptually derived from a precursor like this compound) with small unsaturated molecules like allene (B1206475) or methylacetylene has been shown to produce tricyclic PAHs such as 1H-benz[f]indene under high-temperature conditions. researchgate.net The phenoxymethyl group in this compound could also potentially participate in intramolecular cyclization reactions, offering a pathway to synthesize complex, fused heterocyclic systems. mdpi.combeilstein-journals.org

Scaffolds for Combinatorial Chemistry

The naphthalene framework, a key structural feature of this compound, serves as a versatile scaffold in combinatorial chemistry. This field focuses on the rapid synthesis of large numbers of different but structurally related molecules, known as chemical libraries. ijpsr.com The goal is to accelerate the discovery of new compounds with desired properties, particularly in drug development. ijpsr.com The rigid, bicyclic aromatic system of naphthalene provides a stable and well-defined core structure upon which a variety of functional groups can be systematically introduced at different positions.

The use of a common core, or scaffold, allows for the generation of structurally diverse libraries where the substituents are varied. ijpsr.com For instance, the naphthalene scaffold has been utilized to create "molecular tongs," which are compounds designed to interact with biological targets. researchgate.net By introducing polar groups at specific positions on the naphthalene core, researchers can systematically modify properties like water solubility and binding affinity. researchgate.net Metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations and Sonogashira couplings, are powerful tools for attaching this diversity of functional groups to a halogenated naphthalene scaffold, such as 3-bromonaphthalene-2,7-diol. researchgate.net

This strategic functionalization is central to combinatorial approaches. Libraries of compounds based on a naphthalene scaffold can be screened to identify lead molecules with high activity. The modular nature of the synthesis, starting from a central scaffold like naphthalene, is highly efficient for exploring the structure-activity relationships of a new class of compounds. researchgate.net

Scaffold FeatureRelevance in Combinatorial ChemistrySynthesis Technique Example
Rigid Aromatic Core Provides a structurally defined platform for substituent attachment.Not applicable
Multiple Substitution Sites Allows for the creation of extensive and diverse chemical libraries.Metal-catalyzed cross-coupling researchgate.net
Tunable Properties Physicochemical properties (e.g., solubility) can be modified by adding polar groups. researchgate.netBuchwald-Hartwig amination researchgate.net

Industrial Applications in Agrochemicals and Specialty Chemicals

Naphthalene and its derivatives are foundational materials in the chemical industry, with significant applications in the production of agrochemicals and specialty chemicals. knowde.comnumberanalytics.com While direct applications of this compound are not widely documented in mainstream industrial processes, the broader class of naphthalene-based compounds is integral to these sectors.

Agrochemicals: Naphthalene derivatives are used as intermediates in the synthesis of various pesticides and fungicides. numberanalytics.commonumentchemical.com For example, naphthols (hydroxyl derivatives of naphthalene) are precursors in the manufacturing of insecticides. knowde.com The inherent biocidal properties of certain naphthalene compounds make them effective for crop protection. The U.S. Environmental Protection Agency (EPA) logs new chemical notices for naphthalene derivatives intended for industrial applications, which can include use as adjuvants in herbicide formulations. compliancecosmos.orgepa.gov

Specialty Chemicals: The applications of naphthalene derivatives in specialty chemicals are diverse. They serve as precursors for:

Surfactants and Wetting Agents: Used extensively in the textile and paper industries. monumentchemical.com

Plasticizers and Resins: Phthalic anhydride (B1165640), produced from naphthalene, is a key component in the manufacturing of flexible plastics and resins. numberanalytics.commonumentchemical.com

Dyes and Pigments: Naphthalene-based compounds are used to synthesize dyes that offer vibrant color and lightfastness for textiles and paints. knowde.commonumentchemical.com

High-Performance Lubricants: Alkylated naphthalenes are valued for their high thermal stability and low volatility, making them ideal for use in advanced automotive and industrial lubricants. sphericalinsights.com

The utility of the naphthalene core in these applications stems from its aromatic nature and its ability to be functionalized to create molecules with specific desired properties, such as solvency, thermal stability, or biological activity. sphericalinsights.com

Naphthalene Ethers in Supramolecular Chemistry and Host-Guest Systems

Naphthalene ethers, including structures related to this compound, are significant building blocks in the field of supramolecular chemistry. This area of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org The formation of these "supermolecules" often involves a larger "host" molecule that selectively binds a smaller "guest" molecule, a process known as molecular recognition. wikipedia.org

The electron-rich, planar aromatic surface of the naphthalene moiety makes it an excellent participant in π-π stacking interactions. This property is extensively exploited in the design of host-guest systems. For example, naphthalene units are incorporated into larger macrocyclic structures like crown ethers to create specific binding cavities for guest molecules. sioc-journal.cnbeilstein-journals.org The synthesis of a novel naphthalene-based crown ether has demonstrated its efficiency as a host for complexing with paraquat (B189505) derivatives, driven by these non-covalent interactions. sioc-journal.cn

In more complex systems, naphthalene diimides (NDIs), which are electron-deficient aromatic compounds, are used as building blocks for creating rotaxanes and catenanes—molecules with mechanically interlocked components. beilstein-journals.orgrsc.org In these architectures, the NDI unit can act as an electron-acceptor site, interacting favorably with electron-donor guests. rsc.org The binding properties of these host systems can often be controlled or "switched" by external stimuli, such as the addition of cations or an electrochemical potential, which alters the electronic properties of the naphthalene unit and its affinity for a guest. rsc.orgtandfonline.com

The study of these host-guest systems provides fundamental insights into molecular recognition processes that are central to biology and materials science. wikipedia.orgchemrxiv.org Detailed thermodynamic and electrochemical studies of tailor-made, naphthalene-containing crown ethers help elucidate the binding enthalpies and entropies that govern complex formation, paving the way for the rational design of new molecular switches and sensors. beilstein-journals.org

Host Molecule TypeNaphthalene Unit RoleGuest ExampleKey Interaction
Naphthalene-based Crown Ether Forms part of the macrocyclic cavity sioc-journal.cnParaquat derivatives sioc-journal.cnπ-π stacking, electrostatic sioc-journal.cn
Naphthalene Diimide (NDI) Rotaxane Electron-accepting station rsc.orgDonor-crown ether rsc.orgDonor-Acceptor interaction rsc.org
Naphthalene-based Molecular Tongs Structural scaffold researchgate.netHIV-1 Protease Monomer researchgate.netHydrophobic, van der Waals researchgate.net

Future Directions and Emerging Research Avenues

Catalyst Development for Sustainable Naphthalene (B1677914) Ether Synthesis

The synthesis of naphthalene ethers, including 2-(phenoxymethyl)naphthalene, has traditionally relied on classical methods that often involve harsh reaction conditions and the use of stoichiometric amounts of reagents. The future of naphthalene ether synthesis lies in the development of highly efficient and sustainable catalytic systems.

Key Research Thrusts:

Heterogeneous Catalysis: A significant push is towards the use of solid catalysts that can be easily separated from the reaction mixture and recycled, minimizing waste and improving process economics. Materials like functionalized porous polymers and metal-organic frameworks (MOFs) are being investigated as robust supports for catalytic species. mdpi.comrsc.org For instance, naphthalene-based polymers have been synthesized and used as supports for palladium catalysts in cross-coupling reactions, demonstrating the potential of these materials in catalysis. mdpi.com

Photocatalysis and Electrocatalysis: The use of light or electricity to drive chemical reactions offers a green alternative to thermally driven processes. Research is anticipated to explore the use of photocatalysts and electrocatalysts to mediate the formation of the ether linkage between a naphthalene moiety and a phenoxy group under mild conditions.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign conditions. The discovery or engineering of enzymes capable of catalyzing the synthesis of naphthalene ethers could revolutionize their production, leading to highly pure products and minimal environmental impact.

Future catalyst design will focus on maximizing atom economy, utilizing earth-abundant metals, and operating under mild, solvent-free, or green solvent conditions. The development of catalysts for the direct C-H functionalization of naphthalene to introduce phenoxymethyl (B101242) groups is a particularly attractive, albeit challenging, goal. anr.fr

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The development and application of advanced spectroscopic probes for in-situ, real-time monitoring of naphthalene ether synthesis are gaining traction. mpg.de

Emerging Techniques:

In-situ Raman and Infrared Spectroscopy: These techniques provide real-time information about the concentration of reactants, intermediates, and products without the need for sampling. acs.orgnih.gov For example, in-situ Raman spectroscopy has been successfully used for the end-point detection of an etherification reaction in a pilot plant setting, demonstrating its utility for process control. acs.org

FlowNMR Spectroscopy: Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. rsc.org It allows for the collection of high-resolution NMR data during a chemical reaction, providing valuable kinetic and mechanistic insights. mpg.dersc.org

Process Mass Spectrometry: On-line mass spectrometry can monitor the progress of a reaction by directly sampling and analyzing the reaction mixture, providing concentration profiles of the various species involved. nih.gov

The data generated from these real-time monitoring techniques can be used to build kinetic models, optimize reaction parameters, and ensure consistent product quality, ultimately leading to more efficient and reliable manufacturing processes for this compound and its derivatives.

Computational Design of Novel Naphthalene Ether Materials

Computational chemistry and materials science are playing an increasingly important role in the design of new materials with specific functionalities. nih.gov By simulating the properties of molecules and materials before they are synthesized, researchers can screen large numbers of potential candidates and identify the most promising ones for experimental investigation.

Computational Approaches:

Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to calculate the electronic structure and properties of molecules. chemrevlett.comresearchgate.netjocpr.com It can be used to predict the geometry, reactivity, and spectroscopic properties of new naphthalene ether derivatives. For example, DFT calculations have been used to study the adsorption of naphthalene on surfaces and to investigate the electronic properties of naphthalimide derivatives. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules and materials over time. nih.gov This can provide insights into the conformational flexibility of naphthalene ethers and their interactions with other molecules or surfaces. MD simulations have been employed to examine the interactions of naphthalene-based inhibitors with biological targets. nih.gov

Structure-Based Drug Design: In the context of medicinal chemistry, computational techniques are used to design naphthalene ether-based molecules that can bind to specific biological targets with high affinity and selectivity. nih.gov This involves docking potential ligands into the active site of a protein and scoring their binding affinity.

The synergy between computational prediction and experimental validation will accelerate the discovery of novel naphthalene ether-based materials for applications in electronics, photonics, and pharmaceuticals.

Exploration of Undiscovered Reactivity Modes

While the synthesis of this compound is well-established, there is still much to be explored regarding its reactivity and the reactivity of the naphthalene ether scaffold in general. Future research will likely focus on uncovering novel chemical transformations that can be used to further functionalize these molecules and create more complex structures.

Potential Areas of Exploration:

C-H Activation: The direct functionalization of the C-H bonds of the naphthalene and phenoxy rings would provide a highly efficient way to introduce new functional groups. anr.fr This could lead to the synthesis of a wide range of new derivatives with diverse properties.

Metal-Catalyzed Cross-Coupling Reactions: The development of new cross-coupling reactions that are tolerant of the ether linkage could enable the construction of complex molecules incorporating the this compound core.

Photochemical and Electrochemical Reactions: The use of light or electricity to induce novel transformations of naphthalene ethers could lead to the discovery of new reaction pathways and the synthesis of unique molecular architectures.

By expanding the synthetic toolbox for the modification of this compound, chemists will be able to create a new generation of molecules with tailored properties for a variety of applications.

Integration of Naphthalene Ether Scaffolds in Hybrid Materials

The unique photophysical and electronic properties of the naphthalene moiety make it an attractive building block for the construction of advanced hybrid materials. nih.gov The integration of this compound and related scaffolds into larger material architectures is a promising area of research.

Examples of Hybrid Materials:

Polymers: Naphthalene-containing polymers have been synthesized for a variety of applications, including as catalytic supports and for use in organic light-emitting diodes (OLEDs). mdpi.comgoogle.commdpi.com The incorporation of the phenoxymethylnaphthalene unit into polymer backbones or as side chains could lead to materials with enhanced thermal stability, fluorescence, or charge transport properties. nih.goviastate.edu

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.org The use of functionalized naphthalene dicarboxylates as linkers has led to MOFs with high porosity and interesting gas adsorption properties. rsc.orgrsc.org Naphthalene ether-containing ligands could be used to create MOFs with tailored pore environments and functionalities.

Molecular Hybrids: The combination of the naphthalene ether scaffold with other pharmacophores is a strategy used in drug discovery to create hybrid molecules with improved biological activity. mdpi.comnih.gov This approach allows for the modulation of properties such as solubility, metabolic stability, and target binding affinity. nih.gov

The development of new methods for the synthesis and functionalization of this compound will undoubtedly fuel the creation of novel hybrid materials with advanced properties and functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.